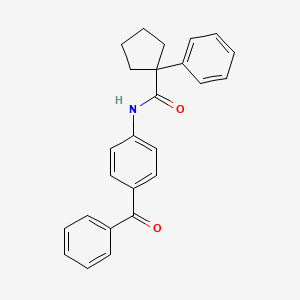

N-(4-benzoylphenyl)-1-phenylcyclopentane-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

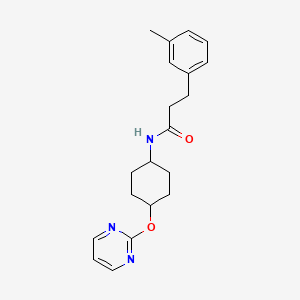

The compound “N-(4-benzoylphenyl)-1-phenylcyclopentane-1-carboxamide” is an amide, which is a type of organic compound. Amides are derived from carboxylic acids and have the general formula R-CO-NR’R’‘, where R, R’, and R’’ can be a variety of different groups .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a carboxylic acid or its derivative with an amine. One possible method could be the reaction of 4-benzoylphenyl carboxylic acid with 1-phenylcyclopentanamine .Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex, with the benzoylphenyl and phenylcyclopentane groups contributing to a large degree of aromaticity and potential for resonance stabilization .Chemical Reactions Analysis

As an amide, this compound would likely undergo reactions typical of this class of compounds. This could include hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. As an amide, it would likely have a relatively high boiling point due to the ability to form hydrogen bonds .Scientific Research Applications

- Researchers have explored the design and preparation of photoreactive poly-N-(4-benzoylphenyl)methacrylamide-based nanoparticles (NPs) . These NPs are synthesized from the photoreactive monomer N-4-benzoylphenyl methacrylamide, which is obtained by amidation of 4-aminobenzophenone with methacryloyl chloride. The resulting NPs, with a size of approximately 97 nm, exhibit UV-mediated photo-reactivity. They can be covalently attached to non-functional polymer coatings, opening up possibilities for applications in materials science.

- The compound’s photoreactive properties make it suitable for use in stimuli-responsive coatings. For instance, UV-curable coatings containing 4-benzoylphenyl acrylate (4-BPA) have been investigated . These coatings can respond to external triggers (such as UV light) and exhibit properties like antifogging and oil repellency. N-(4-benzoylphenyl)-1-phenylcyclopentane-1-carboxamide could play a role in enhancing such coatings.

Photoreactive Nanoparticles

Stimuli-Responsive Coatings

Mechanism of Action

Target of Action

Related compounds have been shown to exhibit lipid-lowering properties , suggesting potential targets within lipid metabolism pathways.

Mode of Action

It’s known that the compound has photoreactive properties . The compound can be activated by UV radiation, leading to a reaction with non-functional parylene C (PC) polymer coatings .

Biochemical Pathways

Given the lipid-lowering properties of related compounds , it’s plausible that this compound may interact with pathways involved in lipid metabolism.

Result of Action

The compound’s photoreactivity has been leveraged for the covalent attachment of polymeric nanoparticles onto pc films .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(4-benzoylphenyl)-1-phenylcyclopentane-1-carboxamide. For instance, the compound’s photoreactivity is UV-mediated , suggesting that light exposure could significantly impact its activity.

properties

IUPAC Name |

N-(4-benzoylphenyl)-1-phenylcyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO2/c27-23(19-9-3-1-4-10-19)20-13-15-22(16-14-20)26-24(28)25(17-7-8-18-25)21-11-5-2-6-12-21/h1-6,9-16H,7-8,17-18H2,(H,26,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVLAOHCWPAVIRK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-benzoylphenyl)-1-phenylcyclopentane-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide](/img/structure/B2413725.png)

![7-(3,4-dimethoxyphenyl)-5-(2-(indolin-1-yl)-2-oxoethyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2413726.png)

![1-Morpholino-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2413728.png)

![5-chloro-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2413729.png)

![5-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)-2-methyl-N-(2-methylbenzyl)benzenesulfonamide](/img/structure/B2413732.png)

![1-(4-Isopropylphenyl)-4-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2413734.png)

![4-[[2-(4-Fluorophenyl)cyclopropanecarbonyl]amino]benzenesulfonyl fluoride](/img/structure/B2413741.png)